

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-7-carboxylate

Cat. No.: B1519853

[Get Quote](#)

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, has established it as a cornerstone in the development of targeted therapeutics.[1][2] Quinazoline derivatives are at the core of numerous approved drugs and investigational agents, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3] **Methyl 2-chloroquinazoline-7-carboxylate** is a key heterocyclic building block, engineered for versatility in synthetic chemistry. The presence of a reactive chlorine atom at the 2-position and an ester group at the 7-position makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and, more recently, as a component in novel therapeutic modalities like protein degraders.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

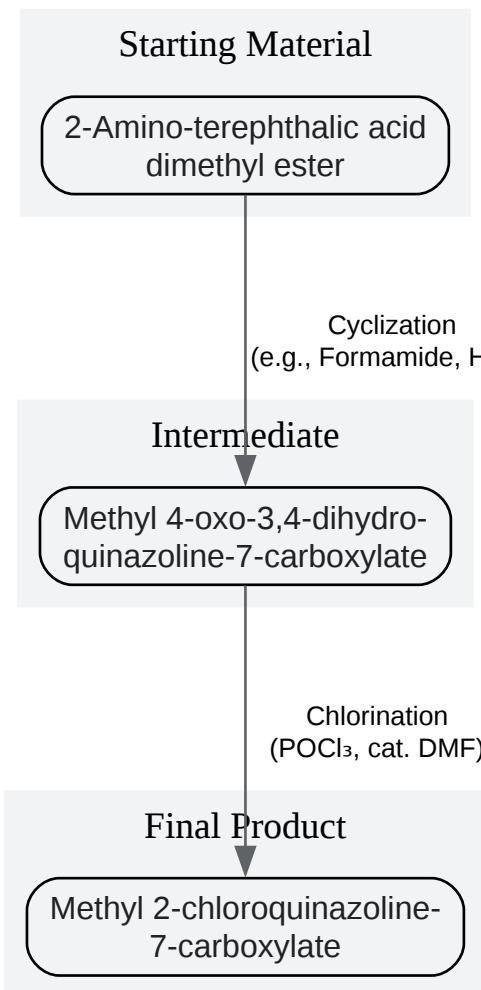
PART 1: Physicochemical and Structural Properties

Methyl 2-chloroquinazoline-7-carboxylate is a yellow solid at room temperature.[5] Its core structure, featuring the quinazoline nucleus, is functionalized with a reactive chloro group and a methyl ester, providing two key points for chemical modification.

Core Structural Attributes

Property	Value	Source(s)
IUPAC Name	methyl 2-chloroquinazoline-7-carboxylate	[5]
CAS Number	953039-79-7	[4][5][6]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[5][6]
Molecular Weight	222.63 g/mol	[4][5]
Appearance	Yellow Solid	[5]
Purity	Typically ≥97%	[4][5]
SMILES	COC(=O)C1=CC=C2C=NC(Cl)=NC2=C1	[5]

PART 2: Synthesis and Reactivity


Proposed Synthetic Pathway

While specific literature detailing the exact synthesis of **Methyl 2-chloroquinazoline-7-carboxylate** is not readily available, a logical and efficient pathway can be extrapolated from established methods for preparing substituted 2-chloroquinazolines.[3][7] The synthesis is a multi-step process that begins with a suitably substituted anthranilic acid derivative.

Step-by-Step Methodology:

- Step 1: Cyclization to form the Quinazolinone Core. The synthesis would likely commence with 2-amino-terephthalic acid dimethyl ester. This starting material undergoes cyclization with a formamide equivalent (e.g., formamide itself or dimethylformamide dimethyl acetal) under heating to construct the 4(3H)-quinazolinone ring system. This reaction is a fundamental method for building the quinazoline core.[2]
- Step 2: Chlorination of the Quinazolinone. The resulting quinazolinone intermediate is then subjected to chlorination to introduce the reactive chloro group at the 2-position. A standard and highly effective method for this transformation is refluxing the quinazolinone in phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

[7] The reaction mixture is carefully quenched in ice-water to precipitate the desired 2-chloroquinazoline product.

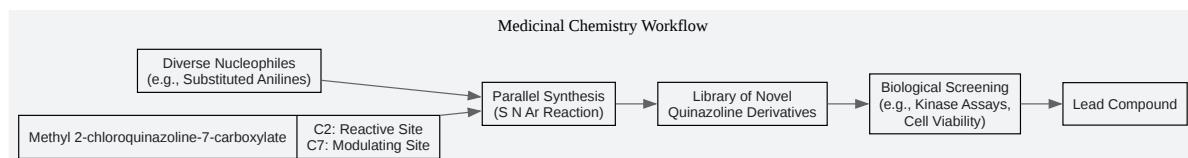
[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 2-chloroquinazoline-7-carboxylate**.

Core Reactivity: A Gateway to Molecular Diversity

The chemical utility of **Methyl 2-chloroquinazoline-7-carboxylate** is dominated by the reactivity of the chlorine atom at the C2 position. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application as a building block.

- Reaction with Amines: The most common and critical reaction involves the displacement of the chloride by primary or secondary amines.^[7] This reaction is typically performed in a polar solvent like isopropanol or DMF, often with a mild base or catalytic acid, to yield 2-aminoquinazoline derivatives. This is the foundational reaction for creating libraries of kinase inhibitors, where an aniline derivative is often coupled to the quinazoline core.^[7]
- Reaction with Other Nucleophiles: The chloro group can also be displaced by other nucleophiles, such as alcohols (to form ethers) or thiols (to form thioethers), further expanding the synthetic possibilities.


The ester group at the C7 position offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries, allowing for the attachment of different functional groups or linkers.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a validated pharmacophore in oncology and other therapeutic areas. **Methyl 2-chloroquinazoline-7-carboxylate** serves as a key starting material for accessing novel compounds built around this core.

Kinase Inhibitor Synthesis

Many potent and selective kinase inhibitors, including FDA-approved drugs like Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold.^[3] The synthesis of these molecules relies on the key SNAr reaction between a 2-chloroquinazoline (or a 4-chloroquinazoline) and a substituted aniline. **Methyl 2-chloroquinazoline-7-carboxylate** is an ideal starting point for developing new inhibitors where modification at the 7-position is desired for modulating properties like solubility, cell permeability, or target engagement.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing the subject compound in lead discovery.

Protein Degrader Building Block

The compound is explicitly marketed as a "Protein Degrader Building Block".^[4] In targeted protein degradation (TPD), heterobifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed to bring a target protein and an E3 ubiquitin ligase into proximity. This compound can serve as a precursor to the "warhead" component that binds to the protein of interest (e.g., a kinase), while the ester at the 7-position can be hydrolyzed and coupled to a linker connected to an E3 ligase binder.

Anticancer Research

Derivatives of the quinazoline core have demonstrated significant cytotoxic potential against a wide array of cancer cell lines, including those from lung, breast, colon, and central nervous system cancers.^{[8][9]} The mechanism often involves the inhibition of critical cell signaling pathways. The synthesis of novel 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has been shown to yield potent inhibitors of carbonic anhydrase isoforms IX and XII, which are involved in tumor progression.^[7]

PART 4: Spectral Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific compound is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.^{[10][11]} Commercial suppliers may provide certificates of analysis with H-NMR and HPLC data upon request.^[5]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system, typically in the range of 7.5-8.5 ppm. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield, likely around 4.0 ppm.
- ^{13}C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbon of the ester (typically >160 ppm), the C2 carbon bonded to chlorine (around 160 ppm), and the methyl carbon of the ester (around 53 ppm).^[7]
- Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

PART 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling **Methyl 2-chloroquinazoline-7-carboxylate**.

Hazard Identification and Precautions

Hazard Statement	GHS Code	Precautionary Measures	Source(s)
Harmful if swallowed	H302	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Rinse mouth if swallowed.	[5]
Causes skin irritation	H315	Wear protective gloves. If on skin, wash with plenty of soap and water.	[5][12]
Causes serious eye irritation	H319	Wear eye protection. If in eyes, rinse cautiously with water for several minutes.	[5][12]
May cause respiratory irritation	H335	Avoid breathing dust. Use only in a well-ventilated area.	[5][12]

Recommended Storage and Handling

- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] The recommended storage temperature is between 0-8 °C.[5] Keep the container tightly closed.[13][14]
- Handling: Handle in a well-ventilated area or under a chemical fume hood.[13] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15] Avoid generation of dust.[12]

Conclusion

Methyl 2-chloroquinazoline-7-carboxylate is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its dual functionality—a reactive site for nucleophilic substitution and a modifiable ester group—provides synthetic chemists with a versatile platform

for generating molecular diversity. Its direct relevance to the synthesis of kinase inhibitors and its emerging role in targeted protein degradation underscore its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

- Miaodian Stationery (Ningbo) Co., Ltd. (2021).
- PubChem. (n.d.). 2-Chloro-7-methyl-quinazoline-4-carboxylic acid.
- PubChem. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid.
- Eldehna, W. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Li, L., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Turlapati, S. N.V.S.S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- PubChemLite. (n.d.). Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate.
- CP Lab Safety. (n.d.). **methyl 2-chloroquinazoline-7-carboxylate**, min 97%, 1 gram.
- PubChem. (n.d.). Methyl 2-chloroquinazoline-6-carboxylate.
- N'Gompel, N., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.
- Nguyen, H. D., et al. (2018).
- Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [\[Link\]](#)
- Arshad, S., et al. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
- Borodkin, G. I., et al. (2018). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

- ResearchGate. (n.d.). Fig. S2 The ^1H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 2-chloroquinazoline-7-carboxylate 97% | CAS: 953039-79-7 | AChemBlock [achemblock.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. asset.conrad.com [asset.conrad.com]

- To cite this document: BenchChem. [Introduction: The Quinazoline Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519853#properties-of-methyl-2-chloroquinazoline-7-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com